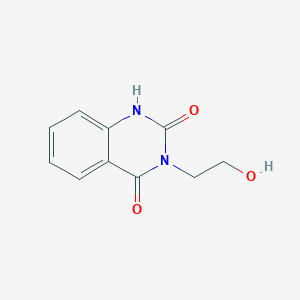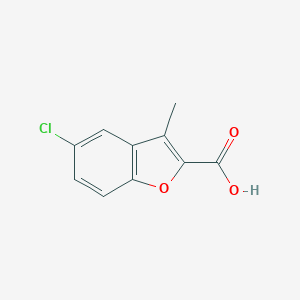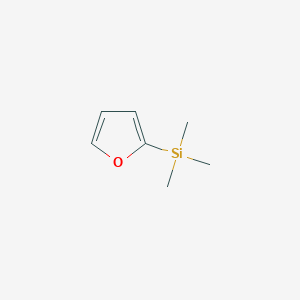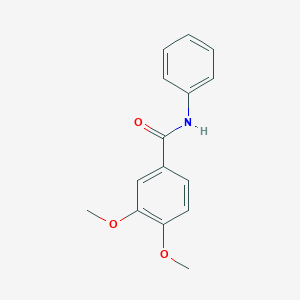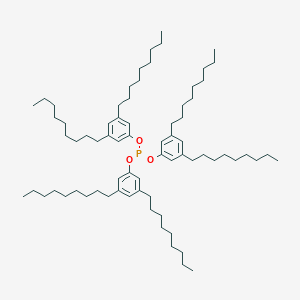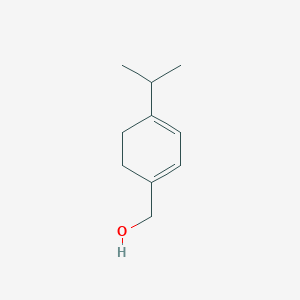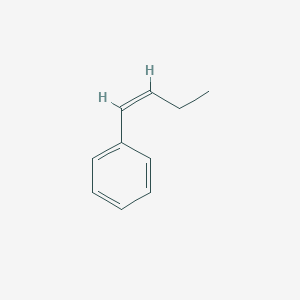
(Z)-1-Phenyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-Phenyl-1-butene is a chemical compound that belongs to the class of organic compounds known as alkenes. It is also known as alpha-phenylbutene or 1-phenylbutene. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a ligand for various receptors in the human body.
Wissenschaftliche Forschungsanwendungen
(Z)-1-Phenyl-1-butene has been widely used in scientific research due to its ability to act as a ligand for various receptors in the human body. It has been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood. (Z)-1-Phenyl-1-butene has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and cell survival. These properties make (Z)-1-Phenyl-1-butene a valuable tool for studying the physiological and biochemical effects of these receptors.
Wirkmechanismus
The mechanism of action of (Z)-1-Phenyl-1-butene is not fully understood. However, it is believed to act as a modulator of the cannabinoid and sigma-1 receptors. By binding to these receptors, (Z)-1-Phenyl-1-butene may alter their activity and downstream signaling pathways, resulting in various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (Z)-1-Phenyl-1-butene are still being studied. However, it has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in cell culture studies. These effects are believed to be mediated by the activation of the cannabinoid and sigma-1 receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-1-Phenyl-1-butene in lab experiments are its ability to act as a ligand for the cannabinoid and sigma-1 receptors and its unique chemical properties. However, its limitations include its high cost and limited availability. Additionally, the mechanism of action of (Z)-1-Phenyl-1-butene is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving (Z)-1-Phenyl-1-butene. One direction is to further investigate its mechanism of action and downstream signaling pathways. Another direction is to study its effects on other receptors and biological systems. Additionally, (Z)-1-Phenyl-1-butene could be used as a lead compound for the development of new drugs targeting the cannabinoid and sigma-1 receptors.
Synthesemethoden
(Z)-1-Phenyl-1-butene is synthesized from 1-phenyl-1-butanone through a process called the Wittig reaction. In this reaction, 1-phenyl-1-butanone is treated with a phosphonium ylide, which results in the formation of (Z)-1-Phenyl-1-butene. This reaction is commonly used in organic chemistry to synthesize alkenes from ketones.
Eigenschaften
CAS-Nummer |
1560-09-4 |
|---|---|
Produktname |
(Z)-1-Phenyl-1-butene |
Molekularformel |
C10H12 |
Molekulargewicht |
132.2 g/mol |
IUPAC-Name |
[(Z)-but-1-enyl]benzene |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3- |
InChI-Schlüssel |
MPMBRWOOISTHJV-CLTKARDFSA-N |
Isomerische SMILES |
CC/C=C\C1=CC=CC=C1 |
SMILES |
CCC=CC1=CC=CC=C1 |
Kanonische SMILES |
CCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



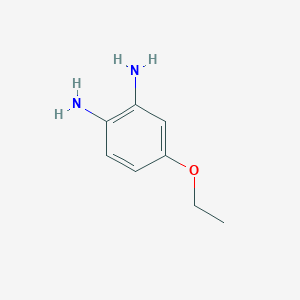

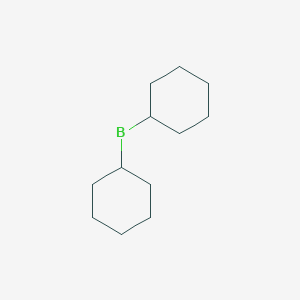
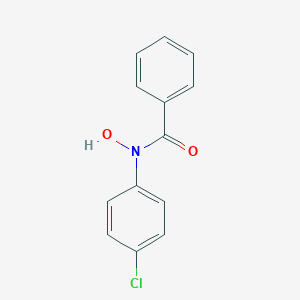
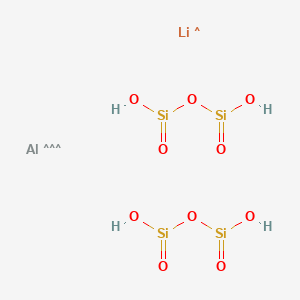
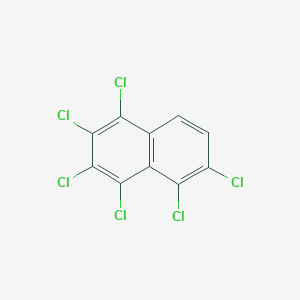
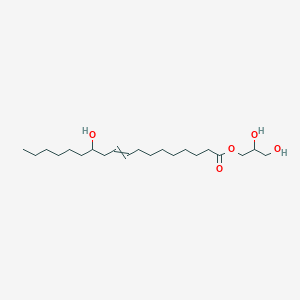
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
